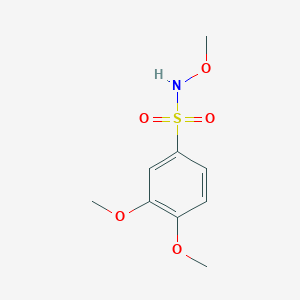
N,3,4-trimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,4-trimethoxybenzenesulfonamide is an organic compound with the molecular formula C9H13NO5S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with three methoxy groups at positions 3 and 4, and an N-sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-trimethoxybenzenesulfonamide typically involves the sulfonation of 3,4-dimethoxyaniline followed by methylation. One common method includes the reaction of 3,4-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, leading to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N,3,4-trimethoxybenzenesulfonamide: Unique due to its specific substitution pattern on the benzene ring.
N,3,4-trimethoxybenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
3,4-dimethoxybenzenesulfonamide: Lacks the third methoxy group at position 3
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and sulfonamide functionality make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13NO5S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
N,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO5S/c1-13-8-5-4-7(6-9(8)14-2)16(11,12)10-15-3/h4-6,10H,1-3H3 |
InChI Key |
GLIDJOCSVAVFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















